Tadalafil-13C2,d3

Beschreibung

BenchChem offers high-quality Tadalafil-13C2,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tadalafil-13C2,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

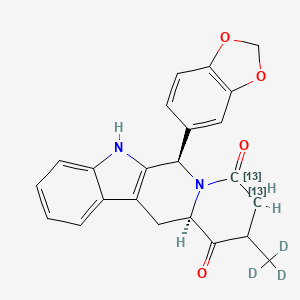

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H20N2O4 |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

(6R,11aR)-6-(1,3-benzodioxol-5-yl)-10-(trideuteriomethyl)-5,6,9,10,11a,12-hexahydroindolo[2,3-g]quinolizine-8,11-dione |

InChI |

InChI=1S/C23H20N2O4/c1-12-8-20(26)25-17(23(12)27)10-15-14-4-2-3-5-16(14)24-21(15)22(25)13-6-7-18-19(9-13)29-11-28-18/h2-7,9,12,17,22,24H,8,10-11H2,1H3/t12?,17-,22-/m1/s1/i1D3,8+1,20+1 |

InChI-Schlüssel |

GSRITWJRFRTCLD-DFPDFPTCSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1[13CH2][13C](=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Kanonische SMILES |

CC1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Isotopic Purity of Tadalafil-13C2,d3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Tadalafil-13C2,d3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The document details the typical isotopic purity specifications, the methodologies for its determination, and a standardized workflow for quality control assessment.

Quantitative Isotopic Purity Analysis

The isotopic purity of Tadalafil-13C2,d3 is a critical parameter that ensures accuracy and precision in mass spectrometry-based quantification assays. Manufacturers of stable isotope-labeled compounds provide a Certificate of Analysis (CofA) that specifies the isotopic distribution. While the exact values may vary slightly between batches and suppliers, the data presented below represents typical specifications for high-quality Tadalafil-13C2,d3.

| Parameter | Specification |

| Isotopic Enrichment for ¹³C | ≥ 99% |

| Isotopic Enrichment for Deuterium (d) | ≥ 98% |

| Chemical Purity | ≥ 98% |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds such as Tadalafil-13C2,d3 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Protocol

Mass spectrometry is the most common method for determining the isotopic enrichment of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments, the relative abundance of each isotopologue can be accurately measured.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system is typically employed.

Procedure:

-

Sample Preparation: A solution of Tadalafil-13C2,d3 is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration appropriate for the mass spectrometer's sensitivity.

-

Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization - ESI). The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the intact molecule.

-

Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Tadalafil-13C2,d3. The relative intensity of the peak for the desired labeled molecule (with two ¹³C atoms and three deuterium atoms) is compared to the intensities of the peaks for the unlabeled molecule and other isotopic variants to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess the isotopic purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

Procedure:

-

Sample Preparation: A sufficient amount of Tadalafil-13C2,d3 is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Analysis: A proton NMR spectrum is acquired to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the deuterated positions confirms the deuterium labeling.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum is acquired. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced, confirming the carbon-13 enrichment.

-

Data Analysis: The integration of the signals in the respective spectra allows for the quantification of the isotopic enrichment at specific sites.

Workflow for Isotopic Purity Verification

The following diagram illustrates a typical workflow for the verification of the isotopic purity of Tadalafil-13C2,d3 upon receipt from a supplier.

An In-depth Technical Guide to the Synthesis and Characterization of Tadalafil-¹³C₂,d₃

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the isotopically labeled internal standard, Tadalafil-¹³C₂,d₃. This stable isotope-labeled analog of Tadalafil is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The use of stable isotope-labeled internal standards, such as Tadalafil-¹³C₂,d₃, is the gold standard for quantitative bioanalytical assays using mass spectrometry. The incorporation of two ¹³C atoms and three deuterium atoms results in a mass shift of +5 atomic mass units, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical and physical properties.

Proposed Synthesis of Tadalafil-¹³C₂,d₃

The synthesis of Tadalafil-¹³C₂,d₃ can be achieved through a multi-step process adapted from established synthetic routes for Tadalafil.[1] The key steps involve the introduction of the isotopic labels via commercially available precursors. A plausible synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Workflow for Tadalafil-¹³C₂,d₃

Caption: Proposed synthetic workflow for Tadalafil-¹³C₂,d₃.

Experimental Protocol for Synthesis

Step 1: Pictet-Spengler Reaction

-

To a suspension of D-tryptophan methyl ester hydrochloride in a suitable solvent such as acetonitrile or isopropanol, add piperonal.[2]

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the hydrochloride salt of the cis-tetrahydro-β-carboline intermediate.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the desired cis-isomer with high diastereoselectivity.[3]

Step 2: Chloroacetylation with ¹³C₂-labeled Reagent

-

Suspend the cis-tetrahydro-β-carboline intermediate in a suitable solvent system, such as a mixture of acetonitrile and an aqueous solution of a mild base like sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of Chloroacetyl chloride-¹³C₂ in a suitable solvent (e.g., acetonitrile) to the cooled suspension.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC.

-

Upon completion, the product can be isolated by extraction with an organic solvent and subsequent removal of the solvent under reduced pressure.

Step 3: Cyclization with d₃-labeled Reagent

-

Dissolve the N-chloroacetyl-¹³C₂ intermediate obtained from the previous step in a suitable solvent, such as tetrahydrofuran (THF).

-

Add Methylamine-d₃ hydrochloride to the solution. The reaction may be heated to facilitate the cyclization.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.

-

The organic layer is dried, and the solvent is evaporated to yield the crude Tadalafil-¹³C₂,d₃.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.

Isotopically Labeled Starting Materials

The following isotopically labeled starting materials are commercially available from various suppliers:

| Labeled Reagent | Supplier Examples |

| Chloroacetyl chloride-¹³C₂ | Sigma-Aldrich, LGC Standards, Eurisotop |

| Methylamine-d₃ hydrochloride | Cambridge Isotope Laboratories, Sigma-Aldrich, Eurisotop |

Characterization of Tadalafil-¹³C₂,d₃

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tadalafil-¹³C₂,d₃. The following analytical techniques are recommended.

Diagram of the Characterization Workflow

Caption: Analytical workflow for the characterization of Tadalafil-¹³C₂,d₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Tadalafil.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 285 nm |

| Injection Volume | 10-20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and confirmation of isotopic labeling.

Predicted ¹H NMR (in DMSO-d₆): The ¹H NMR spectrum is expected to be very similar to that of unlabeled Tadalafil, with the notable absence of the N-methyl singlet proton signal around 2.8 ppm. Protons on the carbon adjacent to the ¹³C-labeled carbonyl group may exhibit coupling to the ¹³C nucleus, resulting in satellite peaks.

Predicted ¹³C NMR (in DMSO-d₆): The ¹³C NMR spectrum will show two significantly enhanced signals corresponding to the two ¹³C-labeled carbons in the chloroacetyl moiety. The chemical shifts of other carbons will be largely unaffected.

Reference ¹H NMR Data for Unlabeled Tadalafil (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10.8 | s | Indole N-H |

| ~7.5-6.8 | m | Aromatic protons |

| ~5.9 | s | O-CH₂-O |

| ~4.2 | m | CH |

| ~3.5-2.9 | m | CH₂ protons |

| ~2.8 | s | N-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic enrichment of Tadalafil-¹³C₂,d₃.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis should be performed to confirm the accurate mass of the molecular ion.

Predicted Molecular Ions:

| Ion | Predicted m/z for Tadalafil-¹³C₂,d₃ |

| [M+H]⁺ | 395.18 |

| [M+Na]⁺ | 417.16 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is used to confirm the identity and fragmentation pattern. The fragmentation of Tadalafil-¹³C₂,d₃ is expected to be similar to that of unlabeled Tadalafil, with mass shifts in the fragment ions containing the isotopic labels.

Predicted Fragmentation:

| Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| 395.18 | Fragments corresponding to the loss of the labeled side chain and other characteristic fragments of the Tadalafil core structure. A key fragment corresponding to the piperazinedione ring with the labeled methyl group will show a +3 mass shift. |

Conclusion

This technical guide outlines a robust and feasible approach for the synthesis and comprehensive characterization of Tadalafil-¹³C₂,d₃. The proposed synthetic route utilizes commercially available isotopically labeled precursors, making it accessible for appropriately equipped laboratories. The detailed characterization protocols provide a framework for ensuring the quality and suitability of the synthesized material for use as an internal standard in demanding bioanalytical applications. The data presented herein will be invaluable to researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.

References

A Technical Guide to the Physicochemical Properties of Tadalafil and Its Stable Isotopes

This technical guide provides an in-depth overview of the core physicochemical properties of Tadalafil and its stable isotopologues. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document outlines key quantitative data, details relevant experimental methodologies, and illustrates the biochemical pathway of Tadalafil.

Introduction to Tadalafil

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing cGMP levels, Tadalafil facilitates smooth muscle relaxation and vasodilation, making it a cornerstone treatment for erectile dysfunction and pulmonary arterial hypertension.

Stable isotope-labeled (SIL) Tadalafil, such as Tadalafil-d₃, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. These labeled compounds serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, allowing for precise differentiation from the unlabeled drug without altering the fundamental chemical behavior. While their chemical reactivity is nearly identical, isotopic substitution can introduce subtle but measurable differences in physicochemical properties.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Tadalafil. Data for stable isotopes are often not explicitly published; however, the expected theoretical deviations are discussed below.

Table 1: General and Physical Properties of Tadalafil

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₉N₃O₄ | |

| Molecular Weight | 389.4 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 298-300 °C | |

| Polymorphism | Exists in multiple polymorphic forms |

Table 2: Solubility and Partitioning Properties of Tadalafil

| Property | Value | Conditions | Reference |

| Aqueous Solubility | ~2 µg/mL | At 25 °C | |

| LogP (Octanol-Water) | 2.4 | ||

| pKa (Basic) | 3.5 (for the piperazine nitrogen) |

Impact of Stable Isotope Labeling on Physicochemical Properties

Direct experimental data on the physicochemical properties of Tadalafil's stable isotopes are scarce. However, the effects of isotopic substitution (e.g., replacing ¹H with ²H, or ¹²C with ¹³C) are generally well-understood and predictable:

-

Melting and Boiling Points: Isotopic substitution, particularly deuteration, increases the molecular weight, leading to stronger van der Waals forces. This typically results in a marginal increase in melting and boiling points.

-

pKa and Acidity: The substitution of hydrogen with deuterium can slightly alter the acidity or basicity of a molecule. A C-D bond is slightly less polarizable and has a lower zero-point energy than a C-H bond, which can lead to small changes in the pKa of nearby functional groups.

-

Solubility and LogP: These properties are unlikely to be significantly affected by isotopic labeling, as the overall polarity and hydrogen bonding capabilities of the molecule remain largely unchanged.

-

Kinetic Isotope Effect (KIE): The most significant impact of isotopic substitution is on reaction rates. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, metabolic processes that involve the cleavage of a C-H bond will be slower for the deuterated isotopologue. This KIE is a foundational principle for using SIL compounds in metabolism studies.

Tadalafil Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme within the cGMP signaling pathway. The following diagram illustrates this mechanism of action.

Experimental Protocols

The following sections describe standardized methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like Tadalafil.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid Tadalafil transitions to a liquid.

Methodology:

-

A small, finely powdered sample of Tadalafil is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of Tadalafil in water at a specified temperature, compliant with USP standards.

Methodology:

-

An excess amount of solid Tadalafil is added to a known volume of purified water in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of Tadalafil in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

The following diagram outlines the general workflow for this procedure.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Tadalafil's ionizable functional groups.

Methodology:

-

A precise amount of Tadalafil is dissolved in a suitable solvent (often a water-methanol co-solvent system due to low aqueous solubility).

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized titrant (e.g., HCl for a basic group) is added in small, precise increments using an automated burette.

-

The pH of the solution is recorded after each addition of titrant.

-

The pKa is determined from the resulting titration curve, typically calculated as the pH at the half-equivalence point. The data can be analyzed using derivative plots to pinpoint the inflection point with high accuracy.

Technical Guide: Tadalafil-13C2,d3 Certificate of Analysis Specifications

This technical guide provides a comprehensive overview of the typical specifications found in a Certificate of Analysis (CoA) for Tadalafil-13C2,d3, an isotopically labeled version of Tadalafil. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.

Tadalafil-13C2,d3 serves as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Tadalafil in biological matrices.[1] The incorporation of stable isotopes (¹³C and ²H) results in a compound with a higher molecular weight than the parent drug, allowing for its differentiation in mass spectrometry while maintaining similar chemical and physical properties.[2]

Quantitative Data Summary

The following table summarizes the typical specifications for Tadalafil-13C2,d3. These values are representative of a high-quality standard suitable for research and development purposes.

| Parameter | Specification | Typical Value |

| Identity | ||

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₂₁¹³C₂H₁₇D₃N₂O₄ | Conforms |

| Molecular Weight | 393.42 g/mol | Conforms |

| Purity | ||

| Chemical Purity (by HPLC) | ≥ 98% | 99.5% |

| Isotopic Enrichment | ||

| Isotopic Purity (by MS) | ≥ 99 atom % D; ≥ 99 atom % ¹³C | Conforms |

| Physical Properties | ||

| Solubility | Soluble in DMSO, Methanol | Conforms |

| Storage Conditions | Room temperature, may vary | See CoA |

Experimental Protocols

Detailed methodologies for the key analytical tests performed to generate the data in a Certificate of Analysis are outlined below.

2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of Tadalafil-13C2,d3 by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Lichrocart RP-18, 250mm x 4.6mm, 5 µm particle size) is commonly used.[3]

-

Mobile Phase: A typical mobile phase consists of a mixture of water, acetonitrile, and methanol. A common ratio is 45:35:20 (v/v/v).[3]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength of 285 nm.

-

Procedure:

-

A standard solution of Tadalafil-13C2,d3 is prepared in the mobile phase.

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to Tadalafil-13C2,d3 is measured.

-

Purity is calculated as the ratio of the main peak area to the total area of all peaks.

-

2.2. Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is employed to confirm the identity and determine the isotopic purity of Tadalafil-13C2,d3.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode: Full scan mode to determine the molecular weight and fragmentation pattern. Multiple Reaction Monitoring (MRM) can be used for sensitive detection.[4]

-

Precursor and Product Ions: For Tadalafil-d3, the precursor to product ion transition is often monitored at m/z 393.1 → 271.2.[1] For unlabeled Tadalafil, the transition is m/z 390.3 → 268.2.[1]

-

Procedure:

-

A dilute solution of the sample is infused into the mass spectrometer.

-

The mass spectrum is acquired.

-

The isotopic distribution is analyzed to confirm the incorporation of two ¹³C atoms and three deuterium atoms.

-

The isotopic purity is calculated by comparing the intensity of the desired isotopologue (Tadalafil-13C2,d3) to the intensities of other isotopologues.

-

Visualizations

3.1. Quality Control Workflow for Tadalafil-13C2,d3

The following diagram illustrates a typical quality control workflow for ensuring the identity, purity, and isotopic enrichment of Tadalafil-13C2,d3.

3.2. Structural Relationship of Tadalafil and Tadalafil-13C2,d3

This diagram shows the structural relationship between Tadalafil and its isotopically labeled form, highlighting the positions of the isotopic labels.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Tadalafil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro mechanism of action of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to design and interpret in vitro studies involving this compound.

Core Mechanism of Action: Selective PDE5 Inhibition

Tadalafil's primary mechanism of action is the potent and selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes, most notably in smooth muscle relaxation.[2]

In an in vitro setting, the nitric oxide (NO) signaling pathway is often stimulated to assess the effects of PDE5 inhibitors. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, leading to its accumulation.[2] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation.

Quantitative Analysis of Tadalafil's In Vitro Activity

The potency and selectivity of Tadalafil have been extensively characterized in numerous in vitro studies. The following table summarizes key quantitative data, providing a comparative overview of its activity against various phosphodiesterase isoforms.

| Parameter | PDE Isoform | Value | Notes | Reference(s) |

| IC50 | PDE5 | 1.8 nM | The half maximal inhibitory concentration, indicating high potency. | [1] |

| PDE5 | 2 nM | [3] | ||

| PDE6 | >700-fold less potent than for PDE5 | Tadalafil exhibits high selectivity over PDE6, which is involved in phototransduction in the retina. This selectivity profile is associated with a lower incidence of visual disturbances compared to less selective PDE5 inhibitors. | [4] | |

| PDE11 | 40-fold less potent than for PDE5 | Tadalafil is a dual inhibitor of PDE5 and PDE11. PDE11 is expressed in skeletal muscle, the prostate, and other tissues. Inhibition of PDE11 has been hypothesized to be related to side effects such as myalgia. | [5][6] | |

| PDE1, PDE2, PDE3, PDE4, PDE7 | >9000-fold less potent than for PDE5 | Demonstrates high selectivity for PDE5 over other PDE families. | [4] | |

| EC50 | PXR Agonist | 1.3 µM | In vitro studies have shown that Tadalafil can act as a pregnane X receptor (PXR) agonist, which may contribute to the induction of CYP3A enzymes. | [7] |

Key Signaling Pathway

The following diagram illustrates the core signaling pathway through which Tadalafil exerts its effects in vitro.

Experimental Protocols for In Vitro Studies

Detailed and standardized protocols are critical for obtaining reliable and reproducible data in in vitro studies of Tadalafil. Below are methodologies for key experiments.

PDE5 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibition of PDE5 activity by Tadalafil.

Materials:

-

Recombinant human PDE5A1 enzyme

-

FAM-labeled cGMP substrate

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Tadalafil stock solution (in DMSO)

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of Tadalafil in assay buffer.

-

In a microplate, add the Tadalafil dilutions. Include wells with assay buffer only (no inhibitor control) and wells with a known potent PDE5 inhibitor (positive control).

-

Add the recombinant PDE5A1 enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding the FAM-labeled cGMP substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding a stop solution (if required by the specific kit).

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percentage of inhibition for each Tadalafil concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cGMP Levels

This protocol describes the measurement of cGMP accumulation in cultured cells following treatment with Tadalafil.

Materials:

-

Cultured cells expressing PDE5 (e.g., smooth muscle cells, endothelial cells)

-

Cell culture medium and supplements

-

NO donor (e.g., sodium nitroprusside, SNP)

-

Tadalafil

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or RIA)

Procedure:

-

Seed cells in multi-well plates and grow to a desired confluency.

-

Pre-treat the cells with various concentrations of Tadalafil for a specific duration (e.g., 30 minutes).

-

Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 10 minutes) to induce cGMP production.

-

Aspirate the medium and lyse the cells with the provided lysis buffer.

-

Collect the cell lysates and perform the cGMP immunoassay according to the manufacturer's instructions.

-

Measure the cGMP concentration in each sample and normalize to the total protein content.

-

Plot the cGMP concentration against the Tadalafil concentration to determine the dose-dependent effect.

Cell Viability and Proliferation Assays (e.g., CCK-8 or MTT)

These assays are used to assess the cytotoxic or anti-proliferative effects of Tadalafil on cultured cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

Tadalafil

-

96-well plates

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells at a specific density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of Tadalafil concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability or proliferation relative to the vehicle control and determine the IC50 value if applicable.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the in vitro effects of Tadalafil.

Off-Target Effects and Other In Vitro Considerations

While Tadalafil is highly selective for PDE5, it is important to consider its potential off-target effects in the design and interpretation of in vitro experiments.

-

PDE6 and PDE11 Inhibition: As previously noted, Tadalafil can inhibit PDE6 and PDE11 at higher concentrations.[4][5] When studying Tadalafil in cell lines expressing these isoforms, it is crucial to use concentrations that are within the selective range for PDE5 to avoid confounding results.

-

cAMP Signaling: Some studies have suggested a potential cross-talk between the cGMP and cyclic adenosine monophosphate (cAMP) signaling pathways. While Tadalafil is highly selective for cGMP-specific PDE5, it is advisable to consider measuring cAMP levels in certain experimental contexts to rule out any indirect effects.[8]

-

Cytochrome P450 (CYP) Enzymes: In vitro studies using human liver microsomes have shown that Tadalafil can be a mechanism-based inhibitor of CYP3A4 at micromolar concentrations and can also induce CYP3A4 expression.[7][9] These interactions are important considerations in drug metabolism and drug-drug interaction studies.

Logical Relationship of Tadalafil's Mechanism

The following diagram illustrates the logical flow of Tadalafil's mechanism of action, from target engagement to the final cellular response.

This comprehensive guide provides a solid foundation for researchers to delve into the in vitro pharmacology of Tadalafil. By understanding its core mechanism, quantitative activity, and potential off-target effects, and by employing robust experimental protocols, the scientific community can continue to unravel the multifaceted roles of this important therapeutic agent.

References

- 1. biocompare.com [biocompare.com]

- 2. canjurol.com [canjurol.com]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phosphodiesterase (PDE) 5 inhibitors sildenafil, tadalafil and vardenafil impact cAMP-specific PDE8 isoforms-linked second messengers and steroid production in a mouse Leydig tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

exploratory studies using isotopically labeled Tadalafil

An In-depth Technical Guide to Exploratory Studies Using Isotopically Labeled Tadalafil

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, forming the basis of its therapeutic use in erectile dysfunction and pulmonary arterial hypertension. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacokinetic profile, exploratory studies employing isotopically labeled Tadalafil are indispensable. This guide provides a technical overview of the methodologies, data, and key signaling pathways involved in such studies, tailored for researchers and professionals in drug development.

Pharmacokinetics of Tadalafil

Studies utilizing isotopically labeled Tadalafil have been crucial in defining its pharmacokinetic properties. A common approach involves the administration of a single oral dose of [¹⁴C]Tadalafil to healthy subjects to trace the drug's journey through the body.

Table 1: Pharmacokinetic Parameters of Tadalafil

The following table summarizes the mean pharmacokinetic parameters of Tadalafil following a single oral dose.

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 1.97 | ng/mL |

| Tmax (Time to Cmax) | 4.0 | hours |

| AUC (Area Under the Curve) | 41.8 | ng·h/mL |

| t1/2 (Half-life) | 17.5 | hours |

Metabolism and Excretion

Isotopic labeling is instrumental in identifying and quantifying metabolites, providing a complete picture of the drug's biotransformation.

Metabolite Profile

The primary route of Tadalafil metabolism is through oxidation, primarily mediated by the cytochrome P450 (CYP) 3A4 isoenzyme. The major metabolite is the methylcatechol glucuronide, which is pharmacologically inactive.

Table 2: Major Metabolites of Tadalafil in Plasma

| Metabolite | Percentage of Total Radioactivity in Plasma |

| Methylcatechol glucuronide | 96% |

| Methylcatechol | Minor |

| Catechol | Minor |

Excretion of Radioactivity

Following the administration of [¹⁴C]Tadalafil, the recovery of total radioactivity in excreta provides a definitive measure of the routes and extent of elimination.

Table 3: Excretion of Radioactivity after Oral Administration of [¹⁴C]Tadalafil

| Route of Excretion | Percentage of Administered Dose |

| Feces | ~61% |

| Urine | ~36% |

Experimental Protocols

Synthesis of Isotopically Labeled Tadalafil

The synthesis of isotopically labeled Tadalafil, for instance with Carbon-14 ([¹⁴C]) or deuterium (²H), is a critical first step. For [¹⁴C]Tadalafil, the radiolabel is typically introduced into a stable position within the molecule to prevent its loss during metabolic processes. The synthesis is a multi-step process that requires specialized radiochemistry facilities.

Human ADME Study Protocol

-

Subject Recruitment: Healthy male volunteers are recruited after obtaining informed consent.

-

Dosing: A single oral dose of [¹⁴C]Tadalafil (e.g., 20 mg) is administered.

-

Sample Collection: Blood, plasma, urine, and fecal samples are collected at predetermined time points over a period of several days.

-

Sample Analysis:

-

Total radioactivity in all samples is measured by liquid scintillation counting.

-

Plasma and urine samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Tadalafil and its metabolites.

-

Metabolite profiling is often performed using high-resolution mass spectrometry.

-

Signaling Pathways and Workflows

Mechanism of Action of Tadalafil

The therapeutic effect of Tadalafil is mediated through its impact on the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this pathway and the inhibitory action of Tadalafil on PDE5.

Experimental Workflow for a Human ADME Study

The following diagram outlines the typical workflow for a human ADME study using radiolabeled Tadalafil.

Conclusion

Exploratory studies using isotopically labeled Tadalafil have been fundamental in providing a detailed understanding of its ADME and pharmacokinetic properties. The use of radiolabeled compounds, particularly [¹⁴C]Tadalafil, in conjunction with modern analytical techniques like LC-MS/MS, allows for precise quantification of the drug and its metabolites in various biological matrices. This comprehensive characterization is a critical component of the drug development process, ensuring a thorough understanding of a new chemical entity's disposition in humans. The methodologies and data presented in this guide highlight the power of isotopic labeling in modern pharmaceutical research.

solubility of Tadalafil-13C2,d3 in different solvents

Overview of Tadalafil Solubility

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Its molecular structure, characterized by a complex heterocyclic system, dictates its solubility profile. Generally, Tadalafil is classified as a poorly water-soluble compound. Its solubility is significantly higher in organic solvents, a critical consideration for formulation development, analytical method development, and in vitro/in vivo studies.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for unlabeled Tadalafil in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥39.5 mg/mL |

| Ethanol | Not Specified | ~13 mg/mL |

| Methanol | Not Specified | ~10 mg/mL |

| Water | Not Specified | Practically Insoluble |

Note: "Practically Insoluble" is a qualitative descriptor and generally implies a solubility of less than 0.1 mg/mL.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the general procedure for determining the solubility of Tadalafil in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

3.1 Materials and Equipment

-

Tadalafil powder

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Tadalafil powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a predetermined period (typically 24-72 hours) to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the HPLC analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method for Tadalafil. A typical method might use a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., ~285 nm).

-

Determine the concentration of Tadalafil in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of Tadalafil.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of Tadalafil in the test solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining Tadalafil solubility.

Caption: Workflow for determining Tadalafil solubility via the shake-flask method.

Methodological & Application

Application Note: High-Throughput Analysis of Tadalafil in Human Plasma using Tadalafil-¹³C₂,d₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tadalafil in human plasma. The method utilizes a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, to ensure high accuracy and precision. Sample preparation is streamlined using a solid-phase extraction (SPE) protocol. The chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. This method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development applications.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing intracellular cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[1][3] Accurate quantification of Tadalafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Tadalafil-¹³C₂,d₃, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This application note provides a detailed protocol for the analysis of Tadalafil in human plasma using Tadalafil-¹³C₂,d₃ as the internal standard.

Experimental Protocols

Materials and Reagents

-

Tadalafil reference standard

-

Tadalafil-¹³C₂,d₃ internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (K₂EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu Nexera X2 UHPLC)

-

Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040)

-

C18 analytical column (e.g., Synergi™ Hydro-RP C₁₈, 100 mm × 4.6 mm, 4 µm)

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of plasma sample, add 25 µL of Tadalafil-¹³C₂,d₃ working solution.

-

Vortex for 10 seconds.

-

Add 500 µL of ultrapure water and vortex to mix.

-

Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the sample mixture onto the conditioned SPE cartridges.

-

Wash the cartridges twice with 1.0 mL of water.

-

Dry the cartridges under a stream of nitrogen gas.

-

Elute the analyte and internal standard with 500 µL of the mobile phase.

-

Inject 10 µL of the eluate into the LC-MS/MS system.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are detailed in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Synergi™ Hydro-RP C₁₈ (100 mm × 4.6 mm, 4 µm) |

| Mobile Phase | Methanol : 10 mM Ammonium Formate, pH 4.0 (90:10, v/v) |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 40 °C |

| Autosampler Temp. | 5 °C |

| Injection Volume | 10 µL |

| Run Time | 2.5 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 15 L/min |

| Interface Temp. | 350 °C |

| DL Temperature | 250 °C |

| Heat Block Temp. | 400 °C |

Table 3: MRM Transitions and Voltages

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Q1 Pre Bias (V) | Collision Energy (V) | Q3 Pre Bias (V) |

| Tadalafil | 390.3 | 268.2 | 100 | -20 | -25 | -28 |

| Tadalafil-¹³C₂,d₃ (IS) | 395.2 | 271.2 | 100 | -20 | -25 | -28 |

Note: The precursor ion for Tadalafil-¹³C₂,d₃ is calculated based on the addition of two ¹³C atoms and three deuterium atoms, replacing two ¹²C atoms and three hydrogen atoms, respectively. The product ion reflects the same mass shift.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tadalafil in human plasma.

Linearity and Sensitivity

The method was linear over a concentration range of 0.50 to 500 ng/mL.[5] The coefficient of determination (r²) was consistently ≥ 0.999.[5] The lower limit of quantification (LLOQ) was established at 0.50 ng/mL.[5]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at five concentration levels. The precision (%CV) was ≤ 3.7% and the accuracy was within 97.8% to 104.1%.[5]

Table 4: Summary of Method Validation Data

| Parameter | Result |

| Linearity Range | 0.50 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| LLOQ | 0.50 ng/mL |

| Intra-day Precision (%CV) | ≤ 3.7% |

| Inter-day Precision (%CV) | ≤ 3.7% |

| Accuracy (%) | 97.8% - 104.1% |

| Recovery (%) | 98.95% - 100.61% |

Recovery and Matrix Effect

The extraction recovery of Tadalafil from human plasma was high and consistent, ranging from 98.95% to 100.61%.[6] The use of the stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, effectively compensated for any potential matrix effects, ensuring reliable quantification.

Visualizations

Caption: Experimental workflow for Tadalafil quantification.

Caption: Tadalafil's signaling pathway.

References

- 1. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Tadalafil in Human Plasma by UHPLC-MS/MS using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

This application note details a robust and sensitive method for the quantification of Tadalafil in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic and bioequivalence studies.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate determination of Tadalafil concentrations in human plasma is crucial for clinical and research purposes. This protocol describes a validated UHPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of Tadalafil in a complex biological matrix. The methodology is based on solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM).

Experimental

Materials and Reagents

-

Tadalafil reference standard (≥99.5% purity)

-

Tadalafil-¹³C₂,d₃ internal standard (IS) (≥99% purity, isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C 33 µm)[2]

Instrumentation

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. Specific models from various manufacturers are suitable.

Preparation of Solutions

-

Tadalafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Tadalafil in methanol.

-

Tadalafil-¹³C₂,d₃ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Tadalafil-¹³C₂,d₃ in methanol.

-

Working Standard and IS Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with appropriate volumes of the Tadalafil working standards to prepare calibration standards and QC samples at various concentration levels.[2]

Analytical Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.[2]

-

Sample Loading: To 200 µL of human plasma (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution and vortex. Add 500 µL of ultrapure water, vortex, and load the entire mixture onto the conditioned SPE cartridge.[2]

-

Washing: Wash the cartridge with 2 x 1 mL of ultrapure water.[2]

-

Drying: Dry the cartridge by applying nitrogen gas for approximately 2 minutes.[2]

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

UHPLC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Synergi™ Hydro-RP, 100 x 4.6 mm, 4 µm)[2] |

| Mobile Phase | A: 10 mM Ammonium Formate in water, pH 4.0 (adjusted with formic acid)[2] B: Methanol[2] |

| Gradient | Isocratic: 10% A, 90% B[2] |

| Flow Rate | 0.9 mL/min[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 2.5 - 3.0 minutes |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Monitored Transitions | See Table 3 |

| Dwell Time | 50-100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tadalafil | 390.3 | 268.2 | Optimized (approx. 25-35) |

| Tadalafil-¹³C₂,d₃ (IS) | 395.3 | 268.2 | Optimized (approx. 25-35) |

Note: The precursor ion for Tadalafil-¹³C₂,d₃ is calculated based on the addition of two ¹³C atoms and three deuterium atoms to the molecular weight of Tadalafil. The product ion is expected to be the same as the unlabeled compound as the fragmentation leading to m/z 268.2 involves the loss of the labeled portion of the molecule. The transition for Tadalafil-d3 has been reported as m/z 393.1 → 271.2, indicating the deuterium labels are retained in the product ion.[2] Therefore, for Tadalafil-¹³C₂,d₃, the transition is predicted to be m/z 395.3 → 273.2. The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Validation

The concentration of Tadalafil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

Table 4: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | ≥ 0.99 | ≥ 0.9994 over a range of 0.50–500 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | 0.50 ng/mL[2] |

| Precision (%CV) | Intra- and Inter-day ≤ 15% (≤ 20% at LLOQ) | ≤ 3.7%[2] |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | 97.8% to 104.1%[2] |

| Recovery | Consistent, precise, and reproducible | 98.95% to 100.61%[2] |

| Matrix Effect | Minimal and compensated by the IS | IS-normalized matrix factor between 0.986 and 1.020[2] |

| Stability | Stable under various storage and handling conditions | Stable during freeze-thaw cycles and long-term storage at -70°C[2] |

Workflow Diagram

Caption: UHPLC-MS/MS workflow for Tadalafil quantification.

Conclusion

The described UHPLC-MS/MS method provides a reliable, sensitive, and specific protocol for the quantification of Tadalafil in human plasma. The use of a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, ensures the accuracy and precision of the results, making it a valuable tool for pharmacokinetic assessments and other clinical research applications. The simple and efficient solid-phase extraction procedure allows for high-throughput sample processing.

References

- 1. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis of Tadalafil in Human Plasma using Isotope Dilution LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Tadalafil in human plasma. The method utilizes a simple and rapid protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The use of a stable isotope-labeled internal standard, Tadalafil-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This high-throughput method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By increasing intracellular cGMP levels, Tadalafil induces smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction and pulmonary arterial hypertension. Accurate and reliable quantification of Tadalafil in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

This application note details a validated LC-MS/MS method for the determination of Tadalafil in human plasma. The use of Tadalafil-d3 as an internal standard (IS) provides superior analytical performance compared to methods using structurally analogous internal standards. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making it ideal for high-throughput analysis.

Experimental

Materials and Reagents

-

Tadalafil reference standard

-

Tadalafil-d3 internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent

-

Mass Spectrometer: Shimadzu LCMS-8040 triple quadrupole mass spectrometer or equivalent

-

Analytical Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Tadalafil (1 mg/mL) and Tadalafil-d3 (1 mg/mL) in methanol.

-

Working Solutions: Prepare serial dilutions of the Tadalafil stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of Tadalafil-d3 in the same diluent.

-

Calibration Standards (CSs) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Tadalafil working solutions to obtain final concentrations for the calibration curve and QC samples. A typical calibration curve range is 0.50–500 ng/mL. QC samples are typically prepared at four levels: LLOQ (Lower Limit of Quantification), low, medium, and high concentrations.

Analytical Method Protocol

Sample Preparation: Protein Precipitation

-

To 200 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the Tadalafil-d3 internal standard working solution and vortex briefly.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)

-

Mobile Phase: A mixture of methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tadalafil: m/z 390.3 → 268.2

-

Tadalafil-d3: m/z 393.1 → 271.2

-

-

Source Temperature: 425°C

-

Ion Spray Voltage: 5500 V

Results and Discussion

The described method was validated according to the FDA guidelines for bioanalytical method validation. The validation parameters, including specificity, linearity, sensitivity, precision, accuracy, recovery, and matrix effect, are summarized in the tables below.

Data Presentation

Table 1: Linearity and Sensitivity of the Tadalafil Bioanalytical Method

| Parameter | Value |

| Linearity Range | 0.50–500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9994 |

| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |

Table 2: Precision and Accuracy of the Tadalafil Bioanalytical Method

| QC Concentration (ng/mL) | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |

| 0.50 (LLOQ) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |

| 1.50 (Low) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |

| 30.0 (Medium) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |

| 200 (High) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |

| 400 (High) | ≤ 3.7 | ≤ 3.7 | 97.8 to 104.1 | 97.8 to 104.1 |

Table 3: Recovery and Matrix Effect of the Tadalafil Bioanalytical Method

| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Tadalafil | 1.50 (Low) | 98.95 to 100.61 | Minimal |

| Tadalafil | 30.0 (Medium) | 98.95 to 100.61 | Minimal |

| Tadalafil | 400 (High) | 98.95 to 100.61 | Minimal |

| Tadalafil-d3 | 100 | Not explicitly stated, but method performance indicates it is consistent and adequate. | Minimal |

Visualizations

Caption: Tadalafil's Mechanism of Action.

Caption: Experimental Workflow for Tadalafil Bioanalysis.

Application Note: High-Throughput Analysis of Tadalafil Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tadalafil in biological matrices, such as human plasma. The methodology employs a stable isotope-labeled internal standard, Tadalafil-¹³C₂,d₃, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The procedure involves a straightforward sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of Tadalafil in biological samples is crucial for clinical and research purposes. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical applications. The use of a stable isotope-labeled internal standard, such as Tadalafil-¹³C₂,d₃, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable results.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of Tadalafil and its internal standard from the plasma matrix.

Protocol:

-

To a 100 µL aliquot of plasma sample, add 25 µL of the internal standard working solution (Tadalafil-¹³C₂,d₃ in 50% methanol).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 2.0 mM Ammonium Acetate with 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 1-3 minutes |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

| Parameter | Tadalafil | Tadalafil-¹³C₂,d₃ (Internal Standard) |

| Precursor Ion (m/z) | 390.4 | 395.4 (inferred) |

| Product Ion (m/z) | 268.3 | 273.3 (inferred) |

| Dwell Time (ms) | 50 | 50 |

| Collision Energy (V) | 16 | 16 (optimized) |

| Declustering Potential (V) | 80 | 80 (optimized) |

| Ion Source | Electrospray Ionization (ESI) | |

| Polarity | Positive |

Note: The MRM transition for Tadalafil-¹³C₂,d₃ is inferred based on the known stable isotope labeling (+5 Da shift from Tadalafil). The optimal collision energy and declustering potential for the internal standard should be determined experimentally.

Results

This method demonstrates excellent linearity over a clinically relevant concentration range, typically from 0.5 to 500 ng/mL. The use of the stable isotope-labeled internal standard ensures high precision and accuracy, with coefficients of variation (CV%) and relative errors (RE%) well within the accepted limits for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Tadalafil in biological matrices. The protocol is well-suited for high-throughput analysis in a regulated laboratory environment.

Protocols

Detailed Protocol: Sample Preparation using Protein Precipitation

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of the Tadalafil-¹³C₂,d₃ internal standard working solution to each tube.

-

Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 1 minute to facilitate protein precipitation.

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial.

-

Injection: Inject the sample into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow for Tadalafil analysis.

Application Notes: The Use of Tadalafil-13C2,d3 in Drug Metabolism Studies

Introduction

Tadalafil-(diethyl-13C2,d3) (Tadalafil-13C2,d3) is a stable isotope-labeled version of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In drug metabolism and pharmacokinetic (DMPK) studies, the use of isotopically labeled compounds is a critical tool for the accurate quantification of the parent drug and its metabolites in complex biological matrices. The stable isotope label renders Tadalafil-13C2,d3 chemically identical to Tadalafil but easily distinguishable by mass spectrometry due to its higher molecular weight. This property makes it an ideal internal standard (IS) for quantitative bioanalytical methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The primary metabolic pathway of Tadalafil involves oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The major metabolite is methylcatechol Tadalafil, which is subsequently conjugated to form methylcatechol Tadalafil glucuronide. The use of Tadalafil-13C2,d3 as an internal standard allows for the precise tracking and quantification of these metabolic processes by correcting for variability in sample preparation and instrument response.

Applications

-

Internal Standard for Quantitative Bioanalysis: The most common application of Tadalafil-13C2,d3 is as an internal standard in LC-MS/MS assays to determine the concentration of Tadalafil in biological samples such as plasma, serum, and urine. Its co-elution with the unlabeled Tadalafil allows for correction of matrix effects and variations in extraction efficiency and instrument response, leading to high accuracy and precision.

-

Pharmacokinetic (PK) Studies: Tadalafil-13C2,d3 is essential for accurately defining the pharmacokinetic profile of Tadalafil in preclinical and clinical studies. This includes determining key parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

In Vitro Metabolism Studies: It can be used in in vitro systems, such as human liver microsomes or recombinant CYP enzymes, to investigate the metabolic fate of Tadalafil. By spiking the reaction mixture with a known concentration of the labeled standard, the rate of metabolism and the formation of metabolites can be accurately measured.

-

Metabolite Identification and Quantification: While Tadalafil-13C2,d3 itself is a standard for the parent drug, its use in conjunction with high-resolution mass spectrometry can aid in the identification of novel metabolites. The distinct isotopic signature helps to differentiate drug-related material from endogenous matrix components.

Quantitative Data Summary

The following table represents typical data obtained from a pharmacokinetic study in human plasma following oral administration of Tadalafil, using Tadalafil-13C2,d3 as an internal standard for quantification via LC-MS/MS.

| Parameter | Value | Units |

| Tadalafil | ||

| Cmax (Maximum Concentration) | 378 | ng/mL |

| Tmax (Time to Cmax) | 2.0 | hours |

| AUC (0-t) (Area Under the Curve) | 4520 | ngh/mL |

| Half-life (t1/2) | 17.5 | hours |

| Methylcatechol Tadalafil (Metabolite) | ||

| Cmax | 45 | ng/mL |

| Tmax | 4.0 | hours |

| AUC (0-t) | 890 | ngh/mL |

| Half-life (t1/2) | 20.1 | hours |

Note: The data presented in this table are illustrative and may vary depending on the specific study design, patient population, and analytical methodology.

Experimental Protocols

Protocol 1: Quantification of Tadalafil in Human Plasma using LC-MS/MS

This protocol outlines the procedure for extracting Tadalafil from human plasma and quantifying it using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, with Tadalafil-13C2,d3 as the internal standard.

1. Materials and Reagents:

-

Human plasma (K2-EDTA as anticoagulant)

-

Tadalafil reference standard

-

Tadalafil-13C2,d3 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

96-well protein precipitation plates

2. Standard and Internal Standard Preparation:

-

Prepare a 1 mg/mL stock solution of Tadalafil in methanol.

-

Prepare a 1 mg/mL stock solution of Tadalafil-13C2,d3 in methanol.

-

From these stocks, prepare working solutions for calibration standards and quality controls by serial dilution in 50:50 (v/v) acetonitrile:water.

-

Prepare a working internal standard solution of Tadalafil-13C2,d3 at 50 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control in a 96-well plate, add 300 µL of the internal standard working solution (50 ng/mL Tadalafil-13C2,d3 in acetonitrile).

-

Vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1200 Series or equivalent

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Tadalafil: Q1 390.4 -> Q3 268.2

-

Tadalafil-13C2,d3: Q1 395.4 -> Q3 271.2

-

-

Data Analysis: Quantify Tadalafil concentration using the peak area ratio of Tadalafil to Tadalafil-13C2,d3 against a calibration curve.

Visualizations

Caption: Metabolic pathway of Tadalafil.

Caption: Workflow for Tadalafil quantification in plasma.

Troubleshooting & Optimization

minimizing matrix effects in Tadalafil quantification with Tadalafil-13C2,d3

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tadalafil using Tadalafil-13C2,d3 as an internal standard, with a focus on minimizing matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Tadalafil in biological matrices.

Question: I am observing significant ion suppression or enhancement in my Tadalafil signal. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis. They arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Potential Causes:

-

Phospholipids: These are major contributors to matrix effects in plasma and serum samples.

-

Salts and Buffers: High concentrations of salts from the sample or buffers can suppress the analyte signal.

-

Metabolites: Tadalafil metabolites may co-elute and interfere with the analysis.

-

Formulation Excipients: In preclinical or clinical studies, components of the drug formulation can cause matrix effects.

Troubleshooting Steps:

-

Optimize Sample Preparation: The choice of sample preparation technique is critical for removing interfering matrix components.[1][2]

-

Protein Precipitation (PPT): While simple and fast, it is the least effective at removing phospholipids and may lead to significant matrix effects.[1] Using acetonitrile is often preferred over methanol as it tends to yield higher recovery and weaker matrix background peaks for Tadalafil.[3]

-

Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning Tadalafil into an organic solvent, leaving many matrix components behind in the aqueous phase. However, it can be time-consuming.[3]

-

Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects by providing a more thorough cleanup.[1] For Tadalafil, a weak cation exchange cartridge like Strata-X-C has been shown to provide high and consistent recoveries, especially at lower concentrations.[4]

-

-

Chromatographic Separation: Ensure adequate chromatographic separation of Tadalafil from the matrix components.

-

Column Choice: A C18 column is commonly used for Tadalafil analysis.[3][4] Experimenting with different C18 columns or other stationary phases can improve separation.

-

Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH, and additives like formic acid or ammonium acetate) can significantly impact the retention and separation of Tadalafil from interfering compounds.[3]

-

-

Mass Spectrometry Parameters:

-